Cas no 2180-92-9 (Bupivacaine)
Bupivacaine Chemical and Physical Properties
Names and Identifiers
-
- 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- Bupivacaine
- 1-Butyl-N-(2,6-dimethylphenyl)-piperidine-2-carboxamide
- (RS)-bupivacaine
- BUPIVACAINE, BASE FORM
- Bupivacaine,hydrochloride
- 1-butyl-2',6'-pipecoloxylidide
- carbostesin
- NS00000609
- Prestwick2_000305
- Spectrum_001524
- DB00297
- BB166160
- SPBio_002489
- BUPIVACAINE [USAN]
- (.+/-.)-Bupivacaine
- ROPIVACAINE HYDROCHLORIDE IMPURITY, BUPIVACAINE- [USP IMPURITY]
- UNII-Y8335394RO
- 73360-54-0 (HCl.H2O)
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+-)-
- 18010-40-7 (HCl)
- BUPIVACAINE [GREEN BOOK]
- BRD-A01636364-003-05-2
- FT-0771900
- A873847
- Bupivacaine (USAN/INN)
- bupivacaine base
- CHEBI:3215
- BRD-A01636364-003-08-6
- racemic bupivacaine
- BPBio1_000298
- LAC-43
- Marcaine and Sensorcaine
- SPBio_001558
- EINECS 218-553-3
- Exparel (TN)
- EN300-18292932
- Bucaine
- C07529
- HY-B0405
- 2180-92-9
- LIQ865
- SKY-0402
- BUPIVACAINE COMPONENT OF ZYNRELEF
- DTXCID802703
- AB00053674-09
- Nocita
- (.+/-.)-1-Butyl-2',6'-pipecoloxylidide
- 119427-31-5
- Bupivacaine Free Base
- SBI-0051846.P002
- BUPIVACAINE [INN]
- Anekain
- BUPIVACAINE [MI]
- 1-Butyl-N-(2 pound not6-dimethylphenyl)piperidine-2-carboxamide
- SKY0402
- dl-1-Butyl-2',6'-pipecoloxylidide
- 14252-80-3 (HCl)
- BSPBio_002607
- Liposomal bupivacaine
- 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
- KBio2_007140
- Exparel
- Marcain
- Spectrum3_000974
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+/-)-
- BUPIVACAINE [WHO-DD]
- AH-250
- Bupivacaina
- LAC-43 (Salt/Mix)
- (1)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- Spectrum4_001098
- CHEBI:77431
- BUPIVACAINE [HSDB]
- 1217442-06-2
- Marcaine
- Win 11318
- KBio2_004572
- Bloqueina
- NCGC00178579-01
- HMS2090F12
- 3-Ethyl-2-methylbenzoxazoliumiodide
- AC-2096
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-
- Bupivacaine liposome
- BUPIVACAINE [VANDF]
- BDBM50350790
- AB00053674_10
- Marcaine hydrochloride (Salt/Mix)
- LIQ-865
- BSPBio_000270
- 38396-39-3
- Bupivacaine liposome injectable suspension
- KBio3_001827
- AB00053674_11
- BCP12242
- (+/-)-Bupivacaine
- 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (.+/-.)-
- Bupivacaine HCl Collagen-matrix
- cBupivacaine
- FT-0699781
- CHEMBL1098
- SCHEMBL25438
- AB00053674
- KBio1_000758
- MFCD00243007
- Bupivacaine [USAN:INN:BAN]
- CS-W023182
- D07552
- DTXSID2022703
- HSDB 7790
- Spectrum5_001483
- Xaracoll
- AB00053674-08
- Q422806
- KBioSS_002004
- EINECS 253-911-2
- ZYNRELEF COMPONENT BUPIVACAINE
- Bupivacainum (INN-Latin)
- AH 250
- Prestwick0_000305
- DUR-843
- Y8335394RO
- BS-5224
- IDI1_000758
- Bupivacaina (INN-Spanish)
- DL-Bupivacaine
- BUPIVACAINE [ORANGE BOOK]
- KBio2_002004
- Epitope ID:122662
- Bupivacaina [INN-Spanish]
- KBioGR_001516
- Bupivacainum [INN-Latin]
- Bupivacaine HCL KIT
- BCP21825
- AH250
- AKOS001637202
- (+-)-Bupivacaine
- DivK1c_000758
- N01BB01
- 2',6'-Pipecoloxylidide, 1-butyl-
- Bucaine (TN)
- NCGC00178579-02
- Bupivacainum
- NINDS_000758
- SKY 0402
- Sensorcaine
- MFCD00941462
- Prestwick3_000305
- AKOS016842516
- Prestwick1_000305
- Q-100271
- FT-0660567
- Posimir
- Marcaine spinal (Salt/Mix)
- FT-0623286
- (plusmn)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
- Spectrum2_001589
- HMS3428P06
- L000695
- GTPL2397
- Ropivacaine hydrochloride impurity, bupivacaine-
- Bupivacaine; (RS)-bupivacaine
- 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboximidic acid
- BRD-A01636364-003-14-4
- 1ST11353-100A
- Bupivacaine Solution in Acetonitrile, 100ug/mL
- DB-119016
- BR-003
- BRD-A01636364-003-15-1
- STL484283
- FB61551
- 218-553-3
- (r)-(+)-Bupivacaine hcl
- MSK11353-100A
-
- Inchi: 1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
- InChI Key: LEBVLXFERQHONN-UHFFFAOYSA-N
- SMILES: O=C(C1CCCCN1CCCC)NC1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 288.22000
- Monoisotopic Mass: 288.220164
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.0238 (rough estimate)
- Melting Point: 107.5-108°
- Boiling Point: 430.65°C (rough estimate)
- Flash Point: 140.9°C
- Refractive Index: 1.5700 (estimate)
- PSA: 32.34000
- LogP: 3.90740
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
- Solubility: It is easily soluble in water, ethanol, poorly soluble in chloroform, and almost insoluble in ethyl acetate. Odorless and bitter.
- pka: 8.09; also reported as 8.17(at 25℃)
Bupivacaine Security Information
- Signal Word:Danger
- Hazard Statement: H300 (100%) H310 (100%) H315 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:2811
- Hazard Category Code: R26/27/28;R38;R41
- Safety Instruction: S22-S26-S36/37/39-S45
-
Hazardous Material Identification:
- Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials
- Risk Phrases:R26/27/28; R38; R41
Bupivacaine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303063-1g |
Bupivacaine |
2180-92-9 | 98% | 1g |
¥156.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303063-100g |
Bupivacaine |
2180-92-9 | 98% | 100g |
¥4008.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303063-25g |
Bupivacaine |
2180-92-9 | 98% | 25g |
¥2104.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303063-5g |
Bupivacaine |
2180-92-9 | 98% | 5g |
¥619.90 | 2023-09-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854827-100g |
Bupivacaine |
2180-92-9 | 98% | 100g |
4,049.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63960-5g |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
2180-92-9 | 98% | 5g |
¥548.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63960-100g |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
2180-92-9 | 98% | 100g |
¥3448.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63960-1g |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
2180-92-9 | 98% | 1g |
¥138.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63960-25g |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
2180-92-9 | 98% | 25g |
¥1808.0 | 2022-04-28 | |
| A2B Chem LLC | AY00048-1g |
Bupivacaine |
2180-92-9 | 98% | 1g |
$158.00 | 2024-04-20 |
Bupivacaine Suppliers
Bupivacaine Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on Bupivacaine
Recent Advances in Bupivacaine (2180-92-9) Research: A Comprehensive Review
Bupivacaine (CAS: 2180-92-9) is a long-acting amide local anesthetic widely used in clinical practice for its potent and prolonged analgesic effects. Recent studies have focused on optimizing its pharmacological profile, minimizing systemic toxicity, and exploring novel formulations to enhance its therapeutic efficacy. This research brief synthesizes the latest findings on Bupivacaine, highlighting key advancements in its applications, mechanisms of action, and safety profiles.
One of the most significant developments in Bupivacaine research is the investigation of lipid emulsion formulations to mitigate its cardiotoxicity. A 2023 study published in the Journal of Anesthesiology demonstrated that lipid emulsions significantly reduce the risk of cardiovascular collapse in cases of accidental intravascular injection. The study utilized in vitro and in vivo models to validate the efficacy of lipid rescue therapy, providing a robust framework for clinical protocols.
Another area of active research is the development of sustained-release formulations of Bupivacaine. A recent clinical trial (NCT05247840) evaluated the safety and efficacy of a novel liposomal Bupivacaine formulation (Exparel) in postoperative pain management. The results indicated a 40% reduction in opioid consumption and prolonged analgesia compared to conventional Bupivacaine, underscoring its potential to revolutionize pain management strategies.
Advances in molecular modeling have also shed light on the stereoselective pharmacokinetics of Bupivacaine. A 2024 computational study published in the Journal of Medicinal Chemistry revealed that the R-enantiomer of Bupivacaine exhibits higher binding affinity to voltage-gated sodium channels, explaining its enhanced potency. These findings could inform the design of next-generation anesthetics with improved selectivity and reduced side effects.
In addition to its anesthetic properties, Bupivacaine has shown promise in oncological applications. A preclinical study in Cancer Research demonstrated that Bupivacaine inhibits the proliferation of certain cancer cell lines by modulating intracellular calcium signaling. While further research is needed, these findings open new avenues for repurposing Bupivacaine in adjuvant cancer therapy.
Despite these advancements, challenges remain in optimizing the therapeutic window of Bupivacaine. Recent pharmacogenomic studies have identified genetic polymorphisms that influence individual susceptibility to Bupivacaine-induced toxicity. These insights highlight the need for personalized dosing strategies to maximize efficacy while minimizing adverse effects.
In conclusion, the latest research on Bupivacaine (2180-92-9) underscores its evolving role in modern medicine. From innovative formulations to novel therapeutic applications, these advancements promise to enhance patient outcomes and expand the clinical utility of this cornerstone anesthetic. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical practice.
2180-92-9 (Bupivacaine) Related Products
- 483-63-6(Crotamiton)
- 22801-44-1(Mepivacaine)
- 93-68-5(N-(2-methylphenyl)-3-oxobutanamide)
- 27262-45-9((R)-Bupivacaine)
- 247061-08-1(3-Amino Ropivacaine)
- 50-35-1(Thalidomide)
- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))
- 574-17-4(1-Acetyl-1H-indole-2,3-dione)
- 24358-84-7((S)-Mepavacaine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)